An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate (CAS: 15481-45-5)
An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate (CAS: 15481-45-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chlorobenzenesulfonate, with the CAS number 15481-45-5, is a sulfonate ester that serves as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its reactivity. Primarily utilized as a methylating agent and a building block in the synthesis of more complex molecules, its role in medicinal chemistry and drug development is of significant interest. This document consolidates available spectral data and safety information to provide a thorough resource for laboratory and research applications.
Chemical and Physical Properties
Methyl 4-chlorobenzenesulfonate is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₃S | [2] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| CAS Number | 15481-45-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 298 °C | [1] |
| Melting Point | 51 °C | [3] |
| Density | 1.382 g/cm³ | [1] |
| Flash Point | 134 °C | [1] |
| Solubility | Soluble in many organic solvents. Decomposes in hot water and hot alcohol. | [4] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of Methyl 4-chlorobenzenesulfonate. While publicly available spectra are limited, the expected chemical shifts can be predicted based on the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two main signals:
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the sulfonate group will be deshielded compared to the protons ortho to the chlorine atom.
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Methyl Protons: A singlet for the methyl group protons, typically in the region of δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display characteristic signals for the aromatic and methyl carbons:
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Aromatic Carbons: Four signals in the aromatic region (typically δ 125-145 ppm). The carbon attached to the sulfur atom and the carbon attached to the chlorine atom will have distinct chemical shifts.
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Methyl Carbon: A single peak for the methyl carbon, expected in the upfield region of the spectrum.
Experimental Protocols
Synthesis of Methyl 4-chlorobenzenesulfonate
The synthesis of Methyl 4-chlorobenzenesulfonate is typically achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol. A detailed experimental protocol based on a patented method is provided below.[3]
Reaction Scheme:
Figure 1: Synthesis of Methyl 4-chlorobenzenesulfonate.
Materials:
-
4-chlorobenzenesulfonyl chloride
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Methanol
-
Apparatus for distillation
Procedure:
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A melt of crude, undistilled 4-chlorobenzenesulfonyl chloride is prepared.
-
This melt is added dropwise to methanol at 20 °C with stirring. The dropping funnel should be heated to 50-60 °C to prevent solidification.
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The reaction mixture is then heated to 60-70 °C for one hour.
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Excess methanol is removed by distillation at atmospheric pressure.
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The remaining residue is then subjected to fractional distillation under vacuum.
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The pure Methyl 4-chlorobenzenesulfonate is collected at 154 °C / 8 mbar.[3]
Workflow for Synthesis and Purification:
Figure 2: Workflow for the synthesis of Methyl 4-chlorobenzenesulfonate.
Reactivity and Applications in Drug Development
Reactivity
The primary reactivity of Methyl 4-chlorobenzenesulfonate stems from the sulfonate ester functionality, which is an excellent leaving group. This makes the compound an effective methylating agent in nucleophilic substitution reactions, proceeding through an Sₙ2 mechanism.[5] The electron-withdrawing nature of the 4-chlorophenyl group further enhances the electrophilicity of the methyl group.
Reactions of aryl sulfonates with nucleophiles can occur at two positions: the sulfur atom of the sulfonyl group or the carbon atom of the ester.[6] In the case of Methyl 4-chlorobenzenesulfonate, nucleophilic attack is most likely to occur at the methyl carbon, leading to methylation of the nucleophile.
General Methylation Reaction:
Figure 3: General methylation reaction using Methyl 4-chlorobenzenesulfonate.
Applications in Pharmaceutical Synthesis
The methyl sulfonate group can be used to introduce a methyl group into a molecule, which can have a profound impact on the pharmacological properties of a drug candidate. This "magic methyl" effect can influence a molecule's potency, selectivity, and metabolic stability.
Safety and Handling
Methyl 4-chlorobenzenesulfonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Keep the container tightly closed in a dry and well-ventilated place.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 4-chlorobenzenesulfonate is a valuable and reactive intermediate in organic synthesis. Its utility as a methylating agent and as a building block for more complex molecular architectures makes it a relevant compound for researchers in academia and the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory. Further research into its applications in the synthesis of novel therapeutic agents is warranted.
References
- 1. Methyl 4-chlorobenzenesulfonate | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
